molecular formula C18H22N2O2S B4877939 N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No. B4877939
M. Wt: 330.4 g/mol
InChI Key: NFLOKUVCEDRDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as CMTM, is a synthetic compound with potential pharmacological properties. It belongs to a class of compounds known as thioureas, which have been shown to possess various biological activities. CMTM has been synthesized using various methods and has been found to exhibit promising results in scientific research applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumor growth. N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to modulate the expression of various genes involved in these processes, including genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous and organic solvents. It is also relatively easy to synthesize and purify, making it a useful compound for screening assays and drug discovery. However, N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has some limitations, including its low bioavailability and poor pharmacokinetic properties. It may also have off-target effects, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, including the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Further studies are also needed to elucidate the mechanism of action of N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea and to identify its molecular targets. The development of more potent analogs of N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea with improved pharmacokinetic properties is also an area of research interest. Additionally, the use of N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea as a tool for studying the role of inflammation and oxidative stress in disease pathogenesis is an area of potential future research.

Scientific Research Applications

N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to possess several pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activity. It has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. N-cycloheptyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may act by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

1-cycloheptyl-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-12-10-17(21)22-16-11-14(8-9-15(12)16)20-18(23)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLOKUVCEDRDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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